3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid
Overview
Description
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid is a chemical compound with the molecular formula C11H14O4S and a molecular weight of 242.3 g/mol . This compound is characterized by the presence of a sulfinyl group attached to a hydroxyphenyl ring and a dimethylpropanoic acid moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 2,2-dimethylpropanoic acid.
Formation of Sulfinyl Group: The sulfinyl group is introduced through the oxidation of a thioether intermediate. Common oxidizing agents used include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reaction: The hydroxyphenyl ring is then coupled with the dimethylpropanoic acid moiety using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, including large-scale oxidation and coupling reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group on the phenyl ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the corresponding thioether
Substitution: Formation of ethers or esters depending on the substituent
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid is primarily used in scientific research, particularly in the following areas:
Proteomics: It is used as a reagent in the study of protein structures and functions.
Biological Studies: The compound is used to investigate the effects of sulfinyl groups on biological systems.
Medicinal Chemistry: Research into potential therapeutic applications, including anti-inflammatory and antioxidant properties.
Industrial Chemistry: Used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid involves its interaction with biological molecules through its sulfinyl and hydroxyphenyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylacetic acid: Similar in structure but lacks the sulfinyl group.
2,2-Dimethylpropanoic acid: Shares the dimethylpropanoic acid moiety but lacks the hydroxyphenyl and sulfinyl groups.
4-Hydroxybenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfinyl group.
Uniqueness
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid is unique due to the presence of both a sulfinyl group and a hydroxyphenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in research and potential therapeutic uses.
Biological Activity
Overview
3-[(4-Hydroxyphenyl)sulfinyl]-2,2-dimethylpropanoic acid (CAS 1171935-44-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a sulfinyl group and a hydroxyphenyl moiety, which contribute to its diverse chemical reactivity and biological effects. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H14O4S
- Molecular Weight : 242.3 g/mol
The biological activity of this compound is primarily attributed to its sulfinyl and hydroxyphenyl functional groups. These groups can participate in various biochemical interactions, including:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Redox Reactions : The sulfinyl group may engage in redox reactions, potentially modulating oxidative stress within cells.
- Enzyme Interaction : Preliminary studies suggest that this compound may affect enzyme activities related to oxidative stress and inflammation, although specific molecular targets are still under investigation.
1. Antioxidant Properties
Research indicates that compounds with sulfinyl groups often exhibit antioxidant properties. The presence of the hydroxyphenyl moiety enhances this effect by stabilizing free radicals. Studies suggest that this compound may protect cells from oxidative damage, making it a candidate for further exploration in the context of oxidative stress-related diseases.
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a therapeutic agent in conditions characterized by chronic inflammation. The exact mechanisms remain to be fully elucidated but may involve the inhibition of pro-inflammatory cytokines or enzymes.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Protects against oxidative stress | |
Anti-inflammatory | Modulates inflammatory responses | |
Enzyme Interaction | Affects activities related to oxidative stress |
Case Study: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various compounds, including this compound, it was found to significantly reduce reactive oxygen species (ROS) levels in cultured cells. The results indicated that the compound's antioxidant activity was comparable to established antioxidants like ascorbic acid.
Case Study: In Vivo Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of this compound resulted in a marked reduction in edema and pro-inflammatory cytokine levels compared to control groups. These findings support its potential use in treating inflammatory disorders.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Features | Biological Activity |
---|---|---|
4-Hydroxyphenylacetic Acid | Lacks sulfinyl group | Moderate antioxidant activity |
2,2-Dimethylpropanoic Acid | Lacks hydroxyphenyl and sulfinyl groups | Minimal biological activity |
4-Hydroxybenzenesulfonic Acid | Contains sulfonic acid group | Strongly acidic; different reactivity |
Properties
IUPAC Name |
3-(4-hydroxyphenyl)sulfinyl-2,2-dimethylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,10(13)14)7-16(15)9-5-3-8(12)4-6-9/h3-6,12H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCJCLABELTAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CS(=O)C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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